molecular formula C9H15BN2O2 B131926 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 269410-08-4

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B131926
Key on ui cas rn: 269410-08-4
M. Wt: 194.04 g/mol
InChI Key: TVOJIBGZFYMWDT-UHFFFAOYSA-N
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Patent
US08987443B2

Procedure details

To a mixture of 2,3-dimethylbutane-2,3-diol (25.0 kg, 211.6 mol) and 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (24, 55.0 kg, 206.7 mol) in 1,2-dichloroethane (750 kg) was slowly added a solution of HCl in MTBE (25.0 kg, 20-30% of HCl) at 0-5° C. The resulting reaction mixture was then stirred at 10-20° C. for 3-5 hours. After the selective deprotection reaction was complete as monitored by HPLC (1: below 1%), the reaction mixture was degassed and refilled with nitrogen before being cooled to −15° C. The cooled reaction mixture was then added triethylamine (TEA, 30.0 kg, 296.5 mol) to adjust pH to 7-8. The mixture was then gradually warmed to ambient temperature before being treated with water (150 kg). The two phases were separated and the organic layer was washed with brine (60 kg) and dried over sodium sulfate (Na2SO4). The drying reagent, sodium sulfate (Na2SO4), was removed by filtration and the resulting solution was concentrated under reduced pressure at 40-50° C. to a thick oil. The residue was warmed to 60-70° C. and diluted with petroleum ether (100 kg) at the same temperature. The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C. and stirred at the same temperature for 3 hours. The solids was collected by centrifugation and dried at 50-60° C. under vacuum to afford the crude desired product (1, 33.75 kg, 40.11 kg theoretical, 84.1%). The crude desired product was then suspended in 1,2-dichloroethane (30 kg) and the resulting mixture was heated to reflux until a clear solution was formed. To the hot solution was then added petroleum ether (150 kg) at the same temperature. The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C. and stirred and the same temperature for 3 hours. The solids were collected by centrifugation and dried under vacuum at 50-60° C. to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1, 31.0 kg, 40.11 kg theoretical, 77.3%) as an off-white solid, which is identical in every comparable aspect to the material synthesized by the synthetic method as described above in Example 5.
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
750 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 kg
Type
solvent
Reaction Step Two
Quantity
30 kg
Type
reactant
Reaction Step Three
Quantity
30 kg
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
150 kg
Type
solvent
Reaction Step Five
Name
Quantity
150 kg
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(O)(C(C)(O)C)C.C(OCC[N:14]1[CH:18]=[C:17]([B:19]2[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]2)[CH:16]=[N:15]1)C.Cl.C(N(CC)CC)C>ClCCCl.CC(OC)(C)C.O>[CH3:26][C:21]1([CH3:27])[C:22]([CH3:24])([CH3:25])[O:23][B:19]([C:17]2[CH:16]=[N:15][NH:14][CH:18]=2)[O:20]1

Inputs

Step One
Name
Quantity
25 kg
Type
reactant
Smiles
CC(C)(C(C)(O)C)O
Name
Quantity
55 kg
Type
reactant
Smiles
C(C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
750 kg
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 kg
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
30 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
30 kg
Type
solvent
Smiles
ClCCCl
Step Five
Name
petroleum ether
Quantity
150 kg
Type
solvent
Smiles
Step Six
Name
Quantity
150 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 (± 5) °C
Stirring
Type
CUSTOM
Details
was then stirred at 10-20° C. for 3-5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After the selective deprotection reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was degassed
ADDITION
Type
ADDITION
Details
refilled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to −15° C
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then gradually warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic layer was washed with brine (60 kg)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The drying reagent, sodium sulfate (Na2SO4), was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated under reduced pressure at 40-50° C. to a thick oil
TEMPERATURE
Type
TEMPERATURE
Details
The residue was warmed to 60-70° C.
ADDITION
Type
ADDITION
Details
diluted with petroleum ether (100 kg) at the same temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C.
STIRRING
Type
STIRRING
Details
stirred at the same temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solids was collected by centrifugation
CUSTOM
Type
CUSTOM
Details
dried at 50-60° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude desired product (1, 33.75 kg, 40.11 kg theoretical, 84.1%)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until a clear solution
CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C.
STIRRING
Type
STIRRING
Details
stirred
WAIT
Type
WAIT
Details
the same temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solids were collected by centrifugation
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50-60° C.

Outcomes

Product
Details
Reaction Time
4 (± 1) h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 kg
YIELD: PERCENTYIELD 77.3%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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